molecular formula C13H12ClN3OS B2984255 N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide CAS No. 569350-52-3

N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide

Cat. No.: B2984255
CAS No.: 569350-52-3
M. Wt: 293.77
InChI Key: OMKHAXPFMLMOMI-LZYBPNLTSA-N
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Description

N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide is an organic compound with the molecular formula C13H12ClN3OS and a molecular weight of 293.78 g/mol This compound is characterized by the presence of a thiazole ring, a chlorobenzoyl group, and a dimethyliminoformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring.

    Hydrolysis: Amides and formic acid.

Scientific Research Applications

N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, potentially leading to unique biological activities and applications .

Properties

IUPAC Name

N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-17(2)8-16-13-15-7-11(19-13)12(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKHAXPFMLMOMI-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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